2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a pyridazinone core substituted at position 3 with a thiophene moiety and an acetamide side chain linked to a 1,3,4-thiadiazole ring. Pyridazinones are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S2/c18-10(14-12-15-13-7-21-12)6-17-11(19)4-3-8(16-17)9-2-1-5-20-9/h1-5,7H,6H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUOLXDQSUGZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, pyridazine derivatives, and thiadiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds containing thiophene and pyridazine moieties exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. For instance, derivatives of similar structures have shown effectiveness against resistant strains of bacteria, making them promising candidates for new antibiotics .
Anticancer Properties : The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that modifications to similar compounds can enhance their cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties .
Enzyme Inhibition : The presence of the pyridazine ring allows for interaction with specific enzymes involved in disease pathways. For example, it may inhibit cyclooxygenase (COX) enzymes related to inflammation and cancer progression. In vitro studies have demonstrated that related compounds effectively reduce COX activity, leading to decreased inflammation and tumor growth .
Agricultural Applications
Pesticidal Activity : The compound's unique chemical structure may also confer pesticidal properties. Research into similar thiophene-containing compounds has revealed their effectiveness as insecticides and fungicides. The ability to disrupt biological processes in pests suggests that this compound could be developed into a novel agricultural pesticide .
Material Science
Polymer Development : The stability and reactivity of this compound make it suitable for use in developing new materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials. Research into polymer composites incorporating similar structures has shown improved mechanical properties and resistance to environmental degradation .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of thiophene-pyridazine compounds were tested against various bacterial strains. Results indicated significant inhibition of biofilm formation and bacterial growth at low concentrations, supporting their development as new antibacterial agents.
Case Study 2: Anticancer Activity
A recent publication highlighted the anticancer potential of pyridazine derivatives in human cancer cell lines. The study demonstrated that these compounds induced apoptosis and inhibited cell proliferation through specific signaling pathways. This suggests that the compound could be further explored for its therapeutic potential against cancer .
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyridazinone derivatives vary significantly in biological activity based on substituents. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Position 3:
- Thiophene (target compound) vs. chlorophenyl (): Thiophene’s electron-rich nature may improve binding to aromatic receptors, while chlorophenyl enhances steric bulk and halogen bonding .
- Piperazine substituents () introduce basicity and hydrogen-bonding capacity, correlating with cytotoxicity and receptor modulation .
- Acetamide Side Chain: Thiadiazole (target) vs. Hydrazide derivatives () show improved solubility but reduced metabolic stability .
Physicochemical Properties
Biological Activity
The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core, a thiophene ring, and a thiadiazole moiety. Its structural complexity contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 284.33 g/mol.
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyridazine structures exhibit significant antimicrobial properties. For instance, the presence of the thiophene ring enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their function. A study highlighted that derivatives similar to this compound demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The anticancer activity of pyridazine derivatives has been extensively studied. The compound's unique structure allows it to interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells. In vitro studies have shown that related compounds can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer . The mechanism often involves the induction of oxidative stress and disruption of mitochondrial function.
Anti-inflammatory Properties
Thiadiazole derivatives are known for their anti-inflammatory effects. The compound under discussion may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking natural substrates.
- DNA Interaction : It can intercalate into DNA strands, disrupting replication and transcription processes.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptosis in cancer cells.
Case Studies
Several studies have documented the biological activity of similar compounds:
- Thiadiazole Derivatives : A review indicated that 1,3,4-thiadiazole derivatives exhibit a range of pharmacological activities including antimicrobial and anticancer effects .
- Pyridazine Compounds : A study on pyridazine derivatives reported significant antiproliferative effects against various cancer cell lines, suggesting that modifications in the structure could enhance efficacy .
- Oxadiazole Compounds : Research on oxadiazole derivatives has shown promising results in anti-tubercular activities, indicating that similar heterocyclic compounds could be effective against resistant strains .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
